Neomycin C

説明

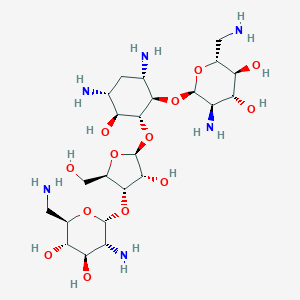

Neomycin C is an aminoglycoside antibiotic that is derived from the metabolic products of the bacterium Streptomyces fradiae. It is one of the components of the neomycin complex, which also includes neomycin A and neomycin B. This compound is known for its bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria. It is commonly used in topical and oral formulations to treat various bacterial infections.

準備方法

Synthetic Routes and Reaction Conditions

Neomycin C is primarily produced through biosynthesis by Streptomyces fradiae. The biosynthetic pathway involves several enzymes that convert simple sugar precursors into the complex aminoglycoside structure of this compound. One notable method involves the enzymatic conversion of ribostamycin to this compound using specific neomycin biosynthetic enzymes .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation process requires specific nutrient conditions, either in stationary or submerged aerobic conditions. After fermentation, this compound is isolated and purified from the bacterial culture .

化学反応の分析

Types of Reactions

Neomycin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives that retain the core aminoglycoside structure but have modified functional groups. These derivatives can exhibit different biological activities and properties.

科学的研究の応用

Antimicrobial Properties

Neomycin C exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. It is often compared to its counterpart, Neomycin B, where studies indicate that this compound is approximately 50% as effective against Staphylococcus epidermidis as Neomycin B .

Case Study: Efficacy Against Bacterial Strains

- Objective : To evaluate the effectiveness of this compound against various bacterial strains.

- Findings : In vitro studies demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Staphylococcus epidermidis, making it a valuable agent in treating infections caused by these pathogens.

Molecular Biology Applications

This compound serves as an essential selection marker in genetic engineering and molecular biology. It is used to identify cells that have successfully integrated foreign DNA containing the neomycin resistance gene (NeoR). This gene encodes an enzyme that inactivates aminoglycosides, allowing for the selection of genetically modified organisms .

Case Study: Gene Therapy Research

- Objective : To explore the potential of NeoR in gene therapy.

- Methodology : Researchers transfected mammalian cells with plasmids containing NeoR and a gene of interest.

- Results : Cells expressing NeoR were selectively grown in the presence of this compound, demonstrating the utility of this antibiotic in selecting for successful genetic modifications.

Veterinary Medicine

In veterinary applications, this compound is utilized in milk replacers for calves, often combined with oxytetracycline to prevent and control bacterial infections . The use of this compound in livestock helps manage diseases effectively and supports animal health.

Case Study: Control of Bacterial Infections in Livestock

- Objective : To assess the impact of this compound on disease prevention in cattle.

- Findings : The combination of this compound and oxytetracycline significantly reduced the incidence of infections such as mastitis in dairy cattle.

Food Safety Applications

This compound is also employed in food safety protocols, particularly for testing food products for contamination by harmful bacteria like Clostridium perfringens and Enterobacteria. Its application helps ensure food safety standards are met .

Case Study: Food Testing Protocols

- Objective : To evaluate the effectiveness of this compound in food testing.

- Methodology : TSN agar was used to culture food samples with this compound to inhibit undesired bacterial growth.

- Results : The presence of this compound effectively suppressed the growth of pathogenic bacteria, validating its role in food safety testing.

Clinical Applications

In clinical settings, this compound is used topically to treat skin infections and as a pre-surgical measure to suppress intestinal bacteria . However, its use can lead to contact sensitivity in some patients.

Case Study: Preoperative Use

- Objective : To determine the effectiveness of this compound in reducing intestinal flora before surgery.

- Findings : Administration of this compound prior to surgical procedures significantly decreased bacterial counts, thereby reducing the risk of postoperative infections.

Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Properties | Effective against Gram-positive bacteria | 50% efficacy compared to Neomycin B against S. epidermidis |

| Molecular Biology | Selection marker for genetically modified organisms | Successful selection of transfected cells using NeoR |

| Veterinary Medicine | Used in milk replacers to prevent diseases in livestock | Reduced incidence of mastitis in dairy cattle |

| Food Safety | Testing for bacterial contamination | Effectively inhibits growth of pathogens in food samples |

| Clinical Applications | Topical use for skin infections; preoperative bacterial suppression | Decreased intestinal flora prior to surgery |

作用機序

Neomycin C exerts its antibacterial effects by binding to the 30S ribosomal subunit of susceptible bacteria. This binding interferes with protein synthesis, leading to errors in the transcription of genetic codes and ultimately causing bacterial cell death. The primary molecular target of this compound is the 16S rRNA site of the 30S ribosome .

類似化合物との比較

Similar Compounds

Neomycin C is similar to other aminoglycoside antibiotics, including:

Neomycin B:

Neomycin A:

Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

Kanamycin: An aminoglycoside antibiotic used to treat a variety of bacterial infections.

Uniqueness

This compound is unique in its specific stereochemistry and its role as a component of the neomycin complex. It differs from neomycin B by only one stereocenter, which gives it distinct biological properties .

生物活性

Neomycin C is a member of the aminoglycoside antibiotic family, primarily known for its bactericidal properties against various Gram-negative and some Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Overview of this compound

Neomycin is a complex of neomycin B and this compound, with the latter accounting for approximately 5-15% of the mixture. It was first isolated from Streptomyces fradiae and Streptomyces albogriseus in 1949. This compound exhibits significant antibacterial activity due to its ability to bind to the 30S ribosomal subunit in prokaryotes, inhibiting protein synthesis and ultimately leading to bacterial cell death .

This compound's bactericidal action is primarily attributed to its interaction with the ribosomal RNA (rRNA) of bacteria. By binding to the A-site of the 16S rRNA, it disrupts the decoding process during mRNA translation, which is essential for protein synthesis. This mechanism is crucial for its effectiveness against a wide range of bacterial pathogens .

Efficacy Against Bacterial Strains

This compound has been evaluated for its antimicrobial activity against various bacterial strains, including carbapenem-resistant Enterobacterales (CRE). A recent study reported that Neomycin exhibited in vitro activity against 66-85% of CRE isolates, with a minimum inhibitory concentration (MIC) ranging from 2 mg/L to 8 mg/L . The following table summarizes its effectiveness:

| Bacterial Strain | MIC (mg/L) | Activity |

|---|---|---|

| Carbapenem-resistant E. coli | 2 | Effective |

| Staphylococcus epidermidis | 4 | Moderate |

| Pseudomonas aeruginosa | 8 | Limited |

Clinical Applications

This compound is primarily used in oral formulations for treating intestinal infections due to its poor absorption in the gastrointestinal tract. It has also been used as an adjunctive therapy in hepatic coma by reducing ammonia-producing bacteria in the gut .

Case Study: Decolonization of CRE

A clinical trial assessed the efficacy of Neomycin for decolonizing CRE in patients. The results indicated that after treatment, 46.2% of patients in the Neomycin group were free from CRE at day 7 compared to only 19.2% in the control group (p=0.01). This highlights Neomycin's potential role in managing resistant infections .

Non-Antibacterial Activities

Interestingly, this compound has shown non-canonical roles beyond its antibacterial properties. Research indicates that it can enhance viral plaque formation in certain viruses such as Coxsackievirus B3 by overcoming inhibitory effects present in agar overlays due to its positive charge . This suggests a broader biological activity profile that warrants further investigation.

Safety and Toxicology

Despite its effectiveness, this compound is associated with potential ototoxicity and nephrotoxicity, especially when used systemically. Therefore, its application is typically limited to topical and oral routes to mitigate these risks .

Summary of Safety Data

| Adverse Effect | Incidence | Notes |

|---|---|---|

| Ototoxicity | Rare (when topical) | Risk increases with systemic use |

| Nephrotoxicity | Moderate | Monitor renal function during use |

特性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VZXHOKRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

63121-20-0 (mono-hydrochloride) | |

| Record name | Neomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80892006 | |

| Record name | Neomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-86-4 | |

| Record name | Neomycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOMYCIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B1U1NS16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does neomycin C exert its antibacterial effect?

A1: Like other aminoglycosides, this compound targets the bacterial ribosome, specifically the 30S ribosomal subunit. [, ] It binds to the ribosome and interferes with protein synthesis, ultimately leading to bacterial cell death. []

Q2: Are the downstream effects of this compound's interaction with the ribosome fully understood?

A2: While the primary mechanism of action involves protein synthesis inhibition, the exact downstream effects leading to cell death are complex and not completely elucidated. [] Further research is needed to fully understand the cascade of events triggered by this compound binding to the ribosome.

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C23H48N6O14 and a molecular weight of 616.64 g/mol. [, ]

Q4: What spectroscopic data is available to characterize this compound?

A4: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, has been instrumental in characterizing the structure of this compound, especially in determining the anomeric configuration of its furanosyl residue. [] Additionally, mass spectrometry of volatile derivatives has also been used for identification. []

Q5: Does the presence of this compound affect the stability or performance of neomycin B in formulations?

A5: The presence of this compound can indeed influence the overall potency of neomycin formulations. [] Various factors, including the diluent used (e.g., potassium phosphate) can differentially affect the activities of neomycin B and C. [] This highlights the importance of controlling the ratio of neomycin B to C in pharmaceutical preparations.

Q6: Have computational methods been employed to study this compound?

A7: While computational studies on this compound itself are limited in the provided research, they have been utilized to understand the structure-activity relationships of aminoglycosides in general. [, ] Further research applying computational techniques to this compound could offer valuable insights into its interactions with the ribosome and potential modifications for improved activity.

Q7: How does the structure of this compound compare to neomycin B, and how do these differences impact their activity?

A8: this compound is a stereoisomer of neomycin B, differing only in the configuration at the C-5''' position. [, ] This subtle difference results in this compound exhibiting lower antibacterial activity compared to neomycin B. [, , , , , ]

Q8: What is the significance of the N-acetyl derivatives of this compound?

A9: N-acetylation of this compound, resulting in mono-N-acetylthis compound (LP-C), significantly reduces its antibiotic potency. [, ] This modification highlights the importance of the amino groups in the aminoglycoside structure for biological activity.

Q9: Are there specific challenges in formulating this compound compared to neomycin B?

A10: While specific formulation challenges for this compound are not explicitly discussed in the provided research, the presence of both neomycin B and C in commercial neomycin necessitates careful consideration during formulation to ensure stability and consistent potency. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。